molecular formula C20H26N6O B5435895 N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide

N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide

Katalognummer B5435895
Molekulargewicht: 366.5 g/mol
InChI-Schlüssel: MPKHUZKAOZITRB-KRWDZBQOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide, also known as ML277, is a chemical compound that has been widely studied for its potential therapeutic applications. ML277 belongs to the class of small-molecule inhibitors that selectively target the Kir7.1 potassium channel, which plays an important role in regulating the electrical activity of cells.

Wirkmechanismus

The mechanism of action of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves its selective inhibition of the Kir7.1 potassium channel. This channel is expressed in various tissues, including the kidney, pancreas, and brain, and plays an important role in regulating ion transport and cell membrane potential. By blocking this channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells. By selectively inhibiting the Kir7.1 potassium channel, this compound can alter the electrical activity of cells and affect their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy. In addition, this compound has been shown to have anti-inflammatory effects, suggesting its potential use in treating inflammatory diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide is its selectivity for the Kir7.1 potassium channel, which makes it a useful tool for studying the physiological functions of this channel. This compound has also been shown to have high potency and selectivity, which makes it an attractive candidate for drug development. However, one of the limitations of this compound is its relatively short half-life, which may limit its effectiveness in vivo. In addition, the effects of this compound on other potassium channels are not well understood, which may limit its specificity in certain experimental settings.

Zukünftige Richtungen

There are several future directions for research on N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide. One area of interest is the development of more potent and selective inhibitors of the Kir7.1 potassium channel, which could have therapeutic applications in various diseases. Another area of interest is the investigation of the effects of this compound on other potassium channels and ion channels, which could provide insights into its mechanism of action and potential side effects. Finally, the use of this compound as a tool for studying the physiological functions of the Kir7.1 potassium channel in various tissues and disease models could provide important insights into its role in health and disease.

Synthesemethoden

The synthesis of N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide involves a multi-step process that begins with the preparation of the key intermediate compound, 2-(4-pyridin-2-ylpiperazin-1-yl)pyridine-3-carboxylic acid. This intermediate is then converted into the final product through a series of reactions that involve coupling with L-prolinamide and subsequent purification steps. The synthesis of this compound has been optimized to produce high yields of the compound with high purity.

Wissenschaftliche Forschungsanwendungen

N-{[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}-L-prolinamide has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, diabetes, and cancer. This compound has been shown to selectively inhibit the Kir7.1 potassium channel, which is involved in the regulation of cell membrane potential and ion transport. By blocking this channel, this compound can affect the electrical activity of cells and alter their physiological functions. This compound has also been shown to have anti-proliferative effects on cancer cells, indicating its potential as a cancer therapy.

Eigenschaften

IUPAC Name

(2S)-N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N6O/c27-20(17-6-4-9-21-17)24-15-16-5-3-10-23-19(16)26-13-11-25(12-14-26)18-7-1-2-8-22-18/h1-3,5,7-8,10,17,21H,4,6,9,11-15H2,(H,24,27)/t17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPKHUZKAOZITRB-KRWDZBQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](NC1)C(=O)NCC2=C(N=CC=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.